molecular formula C8H9ClN2 B175907 4-Chloro-5,6,7,8-tetrahydroquinazoline CAS No. 1125-62-8

4-Chloro-5,6,7,8-tetrahydroquinazoline

Cat. No. B175907
CAS RN: 1125-62-8
M. Wt: 168.62 g/mol
InChI Key: AHCZEYDUHAFFKD-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the CAS Number: 1125-62-8. It has a molecular weight of 168.63 and its IUPAC name is 4-chloro-5,6,7,8-tetrahydroquinazoline .


Synthesis Analysis

The synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines has been demonstrated using α-aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The reaction with bis-benzylidene cyclohexanones has been shown to be particularly effective .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5,6,7,8-tetrahydroquinazoline is represented by the formula C8H9ClN2 . The InChI code for this compound is 1S/C8H9ClN2/c9-8-6-3-1-2-4-7 (6)10-5-11-8/h5H,1-4H2 .


Physical And Chemical Properties Analysis

4-Chloro-5,6,7,8-tetrahydroquinazoline is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C . Its solubility is slightly soluble (3 g/L) at 25 ºC . The density is 1.252±0.06 g/cm3 at 20 ºC 760 Torr . The melting point is 84-87 ºC .

Scientific Research Applications

Application 1: Antitubercular Agents

  • Summary of the Application: 4-Chloro-5,6,7,8-tetrahydroquinazoline derivatives have shown potential as antitubercular agents. They have been found to have high binding affinity towards essential enzymes of Mycobacterial tuberculosis .
  • Methods of Application or Experimental Procedures: The derivatives were synthesized using α-aminoamidines and bis-benzylidene cyclohexanones. The reaction occurs in mild conditions and is characterized by excellent yields .
  • Results or Outcomes: The synthesized compounds revealed high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). This suggests that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Application 2: Antidiabetic Agents

  • Summary of the Application: 4-Chloro-5,6,7,8-tetrahydroquinazoline derivatives have also shown potential as antidiabetic agents. They have been found to inhibit β-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
  • Methods of Application or Experimental Procedures: The same synthesis method as in the antitubercular application was used .
  • Results or Outcomes: The high inhibition activity of the synthesized compounds was predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Application 3: Antimicrobial Agents

  • Summary of the Application: Some derivatives of 4-Chloro-5,6,7,8-tetrahydroquinazoline have shown antimicrobial activity .
  • Methods of Application or Experimental Procedures: The specific synthesis methods and experimental procedures were not detailed in the source .
  • Results or Outcomes: Among all the synthesized derivatives, one compound showed a greater inhibitory effect against several organisms, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .

Application 4: Anticancer Agents

  • Summary of the Application: Certain quinazolinone derivatives, which include 4-Chloro-5,6,7,8-tetrahydroquinazoline, have been reported for their cytotoxic activities .
  • Methods of Application or Experimental Procedures: The specific synthesis methods and experimental procedures were not detailed in the source .
  • Results or Outcomes: The synthesized compounds demonstrated cytotoxic activities, suggesting potential anticancer properties .

Safety And Hazards

The safety information for 4-Chloro-5,6,7,8-tetrahydroquinazoline indicates that it is classified under GHS06. The signal word is “Danger” and the hazard statements include H301-H311-H331 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZEYDUHAFFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503348
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6,7,8-tetrahydroquinazoline

CAS RN

1125-62-8
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T SEKIYA, H HIRANUMA, M UCHIDE… - Chemical and …, 1981 - jstage.jst.go.jp
4-Amino-2-methylthiopyrimidine derivatives (4) were synthesized by the cyclization of 3-cyano-2-methylisothiourea (2) with ketones (3). Oxidation of 4 produced 4-amino-2-…
Number of citations: 14 www.jstage.jst.go.jp
C Lamberth, E Hillesheim, D Bassand… - Pest Management …, 2000 - Wiley Online Library
Novel types of mitochondrial respiration inhibitors at complex I, with emphasis on acaricidal activity, have been designed and prepared. The synthetic approach to these 4‐…
Number of citations: 44 onlinelibrary.wiley.com
JJ Lafferty - 1965 - search.proquest.com
66-657 LAFFERTY, John Joseph, 1923— THE PREPARATION OF CERTAIN BIDIAZINES AND PYRIDYLDIAZINES THAT CONTAIN A FERROIN GROUP. Te Page 1 66-657 LAFFERTY…
Number of citations: 0 search.proquest.com
T Kobayashi - 1970 - search.proquest.com
The present work describes studies in the synthesis, properties and stereochemistry of hydroquinazolines containing the basic skeleton of the nerve poison Tetrodotoxin, and of related …
Number of citations: 2 search.proquest.com

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